![molecular formula C10H15N5O3 B12357048 9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12357048.png)
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one involves the alkylation of 2-amino-6-chloropurine with protected bromides derived from appropriately substituted partially protected alcohols. Subsequent hydrolysis and deprotection afford the required 9-substituted guanines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation and deprotection techniques, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the imino group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the purine ring .
Aplicaciones Científicas De Investigación
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other antiviral compounds.
Biology: Employed in studies involving viral replication and inhibition.
Medicine: Applied in the treatment of HSV infections, particularly in topical formulations for cold sores.
Industry: Utilized in the production of antiviral medications.
Mecanismo De Acción
The mechanism of action of 9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one involves its conversion to penciclovir triphosphate within virally infected cells. This active form inhibits viral DNA polymerase, impairing the virus’s ability to replicate. The selectivity of the compound is due to its higher affinity for viral thymidine kinase compared to cellular kinases .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: Another guanine analogue with antiviral properties, used for similar indications.
Ganciclovir: A nucleoside analogue used to treat cytomegalovirus infections.
Famciclovir: A prodrug of penciclovir with improved oral bioavailability
Uniqueness
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one is unique due to its longer intracellular half-life compared to acyclovir, resulting in prolonged antiviral activity. Additionally, its selective inhibition of viral DNA polymerase makes it highly effective with minimal cytotoxicity to healthy cells .
Propiedades
Fórmula molecular |
C10H15N5O3 |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-7,16-17H,1-4H2,(H2,11,14,18) |
Clave InChI |
SOEMYHRIHBGNGM-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2C(=O)NC(=N)N=C2N1CCC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


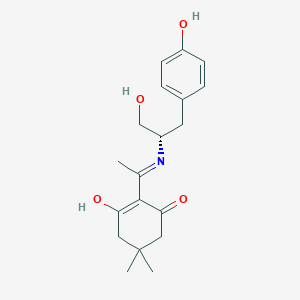
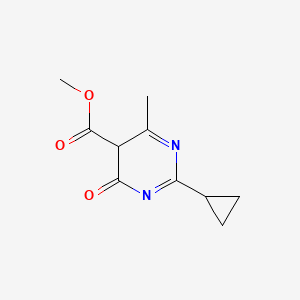
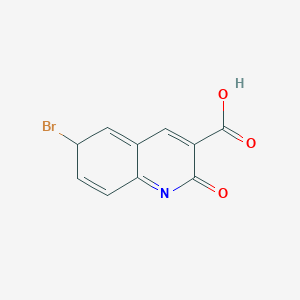
![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B12356998.png)

![N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide](/img/structure/B12357016.png)
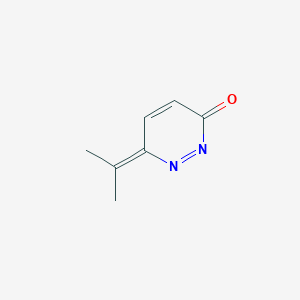
![7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione](/img/structure/B12357025.png)
![3-[2-(Trifluoromethyl)phenyl]but-2-enoicacid](/img/structure/B12357034.png)
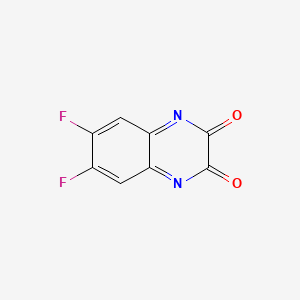
![(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
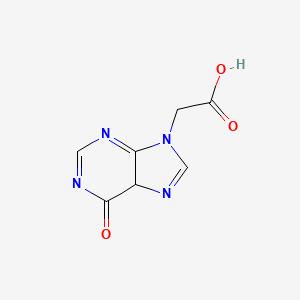
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)
